molecular formula C12H13NO4 B1267517 4-(4-Acetamidophenyl)-4-oxobutanoic acid CAS No. 5473-15-4

4-(4-Acetamidophenyl)-4-oxobutanoic acid

Cat. No. B1267517
Key on ui cas rn: 5473-15-4
M. Wt: 235.24 g/mol
InChI Key: GVHXQQMLYHDQBE-UHFFFAOYSA-N
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Patent
US06624196B2

Procedure details

A suspension of 4-(4-acetylamino-phenyl)-4-oxo-butyric acid (9.84 g, 0.0418 mol) in 1.0 M hydrocloric acid (125 mL) was heated on a steam bath for 1.5 hours, gravity filtered hot, and the filtrate allowed to cool. To the stirred solution was added 50% wt/wt sodium hydroxide (9.7 g) dropwise until pH equaled 3 to 4. The resulting precipitate was filtered, and the filtercake was washed with very dilute hydrochloric acid. The procedure was repeated on the solids with fresh 1.0 M hydrochloric acid (100 mL) to give 7.00 g of 4-(4-amino-phenyl)-4-oxo-butyric acid as a tan solid.
Quantity
9.84 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([C:11](=[O:17])[CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:7][CH:6]=1)(=O)C>Cl>[NH2:4][C:5]1[CH:6]=[CH:7][C:8]([C:11](=[O:17])[CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
9.84 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)C(CCC(=O)O)=O
Name
Quantity
125 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
gravity filtered hot
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
To the stirred solution was added 50% wt/wt sodium hydroxide (9.7 g) dropwise until pH
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
the filtercake was washed with very dilute hydrochloric acid

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(CCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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